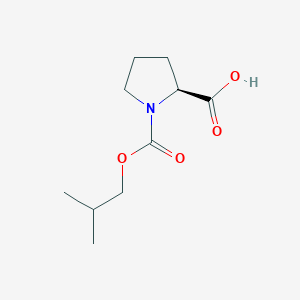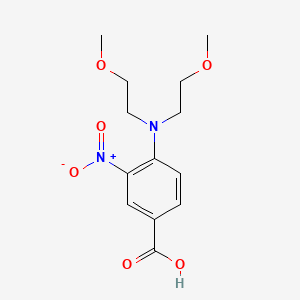
N-(2,3-dichlorophenyl)-4-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dichloro-4-hydroxybenzanilide, also known as 4-Hydroxy-N-(2,3-dichlorophenyl)benzamide, is a chemical compound with the molecular formula C13H9Cl2NO2 and a molecular weight of 282.12 g/mol . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a benzanilide structure. It is primarily used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2’,3’-Dichloro-4-hydroxybenzanilide typically involves the reaction of 2,3-dichloro-4-phenylazo phenol with a reducing agent in an aqueous solution of sodium hydroxide. The reaction is carried out at a temperature range of 50-100°C for 2-12 hours. After the reaction is complete, the mixture is cooled to room temperature, and the pH is adjusted to neutral. The product is then extracted using ethyl acetate, dried over anhydrous sodium sulfate, and purified by recrystallization from toluene . This method avoids the use of expensive and flammable catalysts, making it suitable for large-scale industrial production.
Análisis De Reacciones Químicas
2’,3’-Dichloro-4-hydroxybenzanilide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2’,3’-Dichloro-4-hydroxybenzanilide is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2’,3’-Dichloro-4-hydroxybenzanilide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2’,3’-Dichloro-4-hydroxybenzanilide can be compared with other similar compounds such as:
- 2,4-Dichloro-3’-hydroxybenzanilide
- 2,4-Dichloro-4’-hydroxybenzanilide
- 3,4-Dichloro-3’-hydroxybenzanilide
- 2-Chloro-3’-hydroxybenzanilide
These compounds share similar structural features but differ in the position and number of chlorine atoms and hydroxyl groups. The unique arrangement of these functional groups in 2’,3’-Dichloro-4-hydroxybenzanilide contributes to its distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C13H9Cl2NO2 |
|---|---|
Peso molecular |
282.12 g/mol |
Nombre IUPAC |
N-(2,3-dichlorophenyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C13H9Cl2NO2/c14-10-2-1-3-11(12(10)15)16-13(18)8-4-6-9(17)7-5-8/h1-7,17H,(H,16,18) |
Clave InChI |
APZBIZQJTSQLSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Chloro-phenyl)-4-hydroxy-7H-thieno[2,3-b]pyridine-6-one](/img/structure/B8648315.png)






![11beta,17-Dihydroxy-21-[(3-pyridinylcarbonyl)oxy]pregn-4-ene-3,20-dione](/img/structure/B8648359.png)

![Ethyl 4-{[2-(thiophen-2-yl)ethyl]amino}benzoate](/img/structure/B8648377.png)

![Carbamic acid, N-[[(1R,2R)-2-(2,5-dihydroxyphenyl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B8648402.png)

